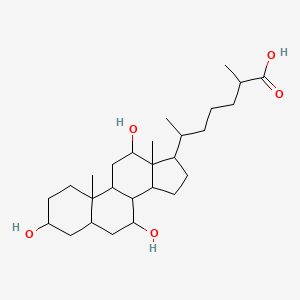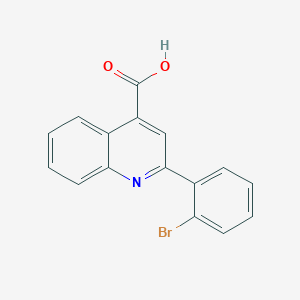
4-Amino-2-(dimethylamino)-7-pteridinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(dimethylamino)-7-pteridinethiol is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including vitamins and coenzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethylamino)-7-pteridinethiol typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with dimethylamine and sulfur sources. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, along with the use of industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(dimethylamino)-7-pteridinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups to the molecule .
Applications De Recherche Scientifique
4-Amino-2-(dimethylamino)-7-pteridinethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 4-Amino-2-(dimethylamino)-7-pteridinethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methylpyridine
- 4-Dimethylaminopyridine
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
4-Amino-2-(dimethylamino)-7-pteridinethiol is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a thiol group that can undergo specific reactions, making it valuable for certain applications .
Propriétés
Formule moléculaire |
C8H10N6S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
4-amino-2-(dimethylamino)-8H-pteridine-7-thione |
InChI |
InChI=1S/C8H10N6S/c1-14(2)8-12-6(9)5-7(13-8)11-4(15)3-10-5/h3H,1-2H3,(H3,9,11,12,13,15) |
Clé InChI |
DHIJTHGHDMBJQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C2C(=N1)NC(=S)C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


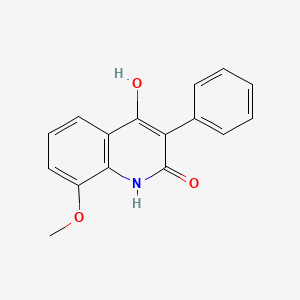
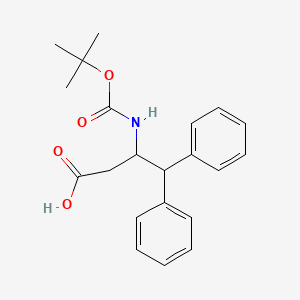
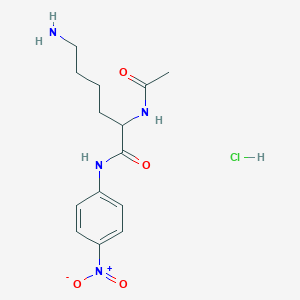
![(1R,9S)-4-phenyl-8-oxa-2lambda,4,5-triazatetracyclo[7.7.0.0(2),.0(1)(1),(1)]hexadeca-2,5,11(16),12,14-pentaen-2-ylium; tetrafluoroboranuide](/img/structure/B13382437.png)
![N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13382439.png)
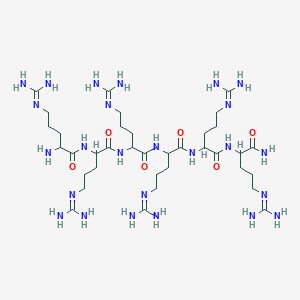
![1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime](/img/structure/B13382448.png)
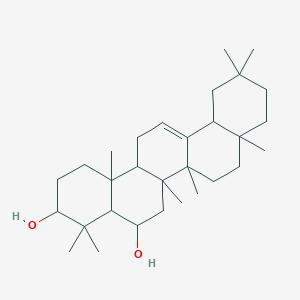
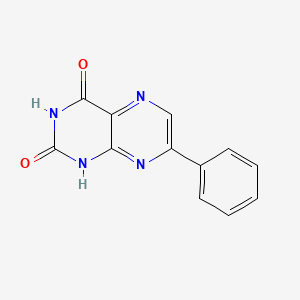
![2-[[17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13382466.png)
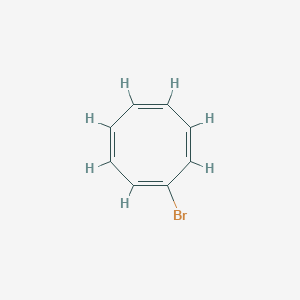
![5-acetyl-6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382479.png)
